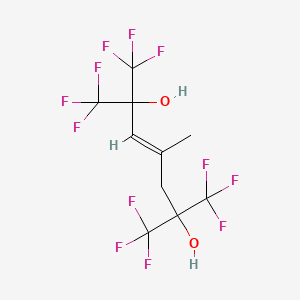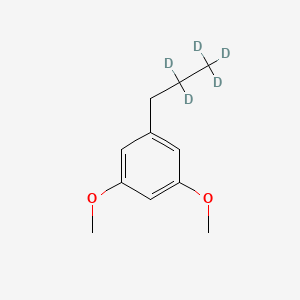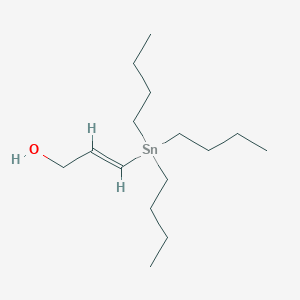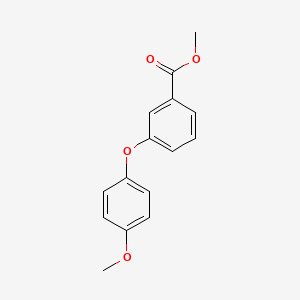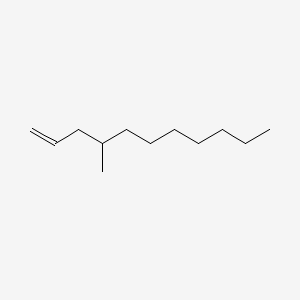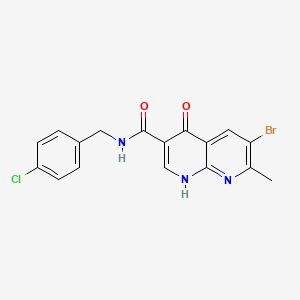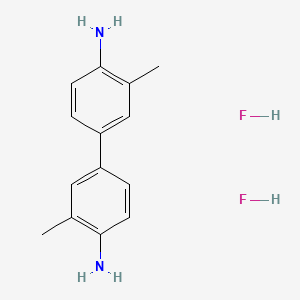
(S)-Clenbuterol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Clenbuterol hydrochloride is a chiral compound that belongs to the class of β2-adrenergic agonists. It is commonly used for its bronchodilator and muscle growth-promoting properties. The compound is the hydrochloride salt form of (S)-Clenbuterol, which enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Clenbuterol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate.
Chiral Resolution: The chiral intermediate is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Formation of (S)-Clenbuterol: The resolved (S)-enantiomer undergoes further chemical reactions, including nucleophilic substitution and reduction, to form (S)-Clenbuterol.
Hydrochloride Salt Formation: The final step involves the reaction of (S)-Clenbuterol with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
(S)-Clenbuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-Clenbuterol, such as alcohols, ketones, and substituted analogs.
科学研究应用
(S)-Clenbuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its effects on cellular signaling pathways and gene expression.
Medicine: this compound is investigated for its potential therapeutic uses in treating respiratory disorders and muscle wasting diseases.
Industry: It is used in the development of performance-enhancing drugs and veterinary medicine.
作用机制
(S)-Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors on the surface of cells. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, bronchodilation, and enhanced muscle protein synthesis.
相似化合物的比较
Similar Compounds
R-Clenbuterol: The ®-enantiomer of Clenbuterol, which has different pharmacological properties.
Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.
Terbutaline: A β2-adrenergic agonist with similar bronchodilatory effects.
Uniqueness
(S)-Clenbuterol hydrochloride is unique due to its high selectivity for β2-adrenergic receptors and its chiral nature, which contributes to its specific pharmacological profile. Unlike its ®-enantiomer, (S)-Clenbuterol has distinct effects on muscle growth and fat metabolism.
属性
CAS 编号 |
871984-59-7 |
|---|---|
分子式 |
C12H19Cl3N2O |
分子量 |
313.6 g/mol |
IUPAC 名称 |
(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1 |
InChI 键 |
OPXKTCUYRHXSBK-HNCPQSOCSA-N |
手性 SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
规范 SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


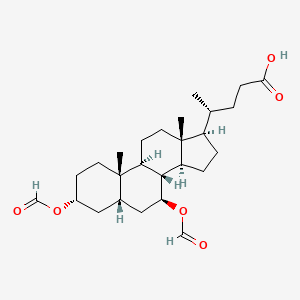
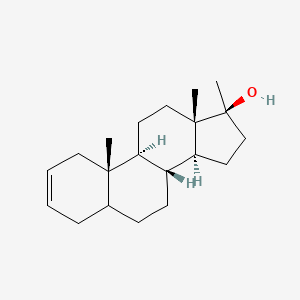
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)
